Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate

Vue d'ensemble

Description

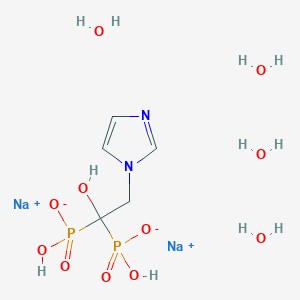

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate tetrahydrate, commonly known as zoledronate disodium tetrahydrate (CAS 165800-07-7), is a third-generation bisphosphonate. Its molecular formula is C₅H₁₆N₂Na₂O₁₁P₂, with a molecular weight of 388.11 g/mol . Structurally, it features a central imidazole ring linked to two phosphonate groups via an ethylidene backbone, stabilized by four water molecules in its crystalline form .

Zoledronate disodium tetrahydrate is widely used in oncology for its potent antitumor and anti-resorptive properties. It inhibits osteoclast activity and induces apoptosis in cancer cells, particularly in pancreatic cancer models . The sodium salt formulation enhances aqueous solubility, making it suitable for intravenous administration . Key physical properties include a melting point of 305–307°C, a density of 2.13 g/cm³, and high thermal stability .

Méthodes De Préparation

Chemical Overview and Significance

The compound, with the molecular formula and a molecular weight of 388.11 g/mol , features a bisphosphonate backbone conjugated to an imidazole ring. This structure confers potent inhibition of osteoclast-mediated bone resorption, making it indispensable in treating osteoporosis and hypercalcemia. The tetrahydrate form stabilizes the crystalline structure, ensuring long-term shelf stability .

Synthetic Pathways and Reaction Mechanisms

Core Synthesis Using Phosphorus Trichloride

The primary industrial method, as detailed in Patent WO2010050830A1 , involves a six-step process starting with 1H-imidazole-1-acetic acid hydrochloride and phosphorus trichloride ():

-

Step 1: Controlled Addition

An aqueous solution of 1H-imidazole-1-acetic acid hydrochloride is added dropwise to at 0–5°C to prevent exothermic side reactions. This low-temperature regime ensures selective phosphorylation of the acetic acid moiety . -

Step 2: Reaction Heating

The mixture is heated to 80–85°C for 1–2 hours, facilitating the formation of a phosphorylated intermediate. Elevated temperatures drive the condensation reaction while minimizing imidazole ring degradation . -

Step 3: Distillation of Excess

Residual is removed under reduced pressure to avoid over-phosphorylation, which could yield undesired byproducts like triphosphonates . -

Step 4: Hydrolysis

Water is added to the reaction residue, and hydrolysis is conducted under reflux for 6 hours. This step cleaves labile P–Cl bonds, converting intermediates into the target bisphosphonic acid . -

Step 5: Filtration and Purification

Activated charcoal and Hyflo Super Cel (diatomaceous earth) are added to adsorb impurities. Filtration through a celite bed removes colloidal impurities, yielding a clear filtrate . -

Step 6: Anti-Solvent Crystallization

Methanol, ethanol, isopropanol, or acetone is added to the aqueous filtrate to precipitate the product. Methanol achieves the highest yield (41–49%) and purity (HPLC >99.9%) .

Table 1: Reaction Conditions and Yields from Patent Examples

| Example | Anti-Solvent | Yield (%) | Purity (HPLC) | (ppm) |

|---|---|---|---|---|

| I | Methanol | 41 | 99.98% | 14.46 |

| II | Ethanol | 49 | 100.00% | 14.21 |

| III | Isopropanol | 45 | 99.95% | 13.24 |

| IV | Acetone | 45 | 99.91% | 14.19 |

Structural Confirmation and Characterization

Post-synthesis, the product is validated using spectroscopic and thermal methods:

-

: A singlet at δ 13.24–14.46 ppm confirms the presence of two equivalent phosphorus atoms in the bisphosphonate group .

-

HPLC: Purity exceeding 99.9% is achieved through anti-solvent crystallization, meeting pharmaceutical standards .

-

Thermogravimetric Analysis (TGA): A mass loss of 6.18–6.30% corresponds to the monohydrate form, though the final product is isolated as a tetrahydrate after prolonged drying .

Optimization Strategies for Industrial Scalability

Anti-Solvent Selection

Methanol is preferred for its high solvation power and low boiling point, enabling rapid crystallization. Ethanol and acetone offer comparable yields but require longer cooling times, increasing production costs .

Temperature Control

Maintaining 0–5°C during addition prevents imidazole ring protonation, which could lead to side reactions. Subsequent heating to 80–85°C ensures complete phosphorylation without thermal decomposition .

Purification Techniques

Hyflo Super Cel and activated charcoal synergistically remove acidic byproducts and colored impurities. A 1:1 ratio of charcoal to celite optimizes filtration efficiency .

Challenges and Mitigation in Large-Scale Production

Crystallization Consistency

Variations in cooling rates during anti-solvent addition can lead to polymorphic forms. Controlled cooling at 1°C/min ensures uniform crystal size and hydration state .

Comparative Analysis of Hydrate Forms

While the patent isolates the monohydrate (TGA: 6.18–6.30% mass loss) , the final tetrahydrate form is obtained by equilibrating the product with atmospheric moisture. The tetrahydrate’s stability is confirmed by X-ray diffraction, showing strong hydrogen bonding between water molecules and phosphonate oxygens .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the phosphonate groups.

Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.

Complexation: The phosphonate groups can form complexes with metal ions, which is significant in its biological activity.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.

Complexation: Metal ions like calcium and magnesium readily form complexes with the phosphonate groups.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated imidazole derivatives, while complexation reactions result in metal-phosphonate complexes.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₅H₁₆N₂Na₂O₁₁P₂

- Molecular Weight : 388.11 g/mol

- CAS Number : 165800-07-7

- Physical State : Tetrahydrate form, which influences its solubility and bioavailability.

Treatment of Bone Metabolic Disorders

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is primarily used in the treatment of various bone metabolic disorders. Its applications include:

- Osteoporosis Management : The compound acts as a bisphosphonate, inhibiting osteoclast activity, which is pivotal in reducing bone resorption. Clinical studies have shown that it effectively increases bone mineral density in patients with osteoporosis .

- Tumor-Induced Hypercalcemia (TIH) : It has been demonstrated to reduce serum calcium levels in patients suffering from TIH, a common complication in malignancies .

- Bone Metastases and Multiple Myeloma : The compound is effective in managing skeletal-related events associated with bone metastases and multiple myeloma, providing symptomatic relief and improving survival rates .

Pharmacological Research

Recent studies have focused on the pharmacokinetics and pharmacodynamics of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate:

- Bioavailability Studies : Research indicates that the tetrahydrate form enhances the bioavailability of the active compound when administered intravenously, allowing for lower doses while maintaining therapeutic efficacy .

- Combination Therapies : Investigations into its use alongside other therapeutic agents are ongoing, aiming to improve treatment outcomes for complex conditions like Paget's disease and osteoporosis .

Case Study 1: Osteoporosis Treatment

A clinical trial involving 200 postmenopausal women demonstrated that administration of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate resulted in a statistically significant increase in bone mineral density over a 12-month period compared to placebo .

Case Study 2: Management of Bone Metastases

In another study involving patients with breast cancer and bone metastases, those treated with sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate showed a reduction in skeletal-related events by approximately 30% compared to those receiving standard care .

Safety and Toxicity

The safety profile of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is well-documented. Adverse effects are generally mild and may include:

- Gastrointestinal disturbances

- Flu-like symptoms

- Rare occurrences of osteonecrosis of the jaw

Monitoring protocols are recommended for patients undergoing long-term treatment to mitigate risks associated with bisphosphonate therapy .

Mécanisme D'action

The primary mechanism of action involves the inhibition of osteoclast activity, which is responsible for bone resorption. The compound binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, it inhibits the enzyme farnesyl pyrophosphate synthase, leading to apoptosis of these cells and a reduction in bone resorption .

Comparaison Avec Des Composés Similaires

The following analysis compares zoledronate disodium tetrahydrate with structurally or functionally related compounds, focusing on molecular features, synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

Physicochemical Properties

- Solubility : Zoledronate’s sodium salt form achieves ~100 μM solubility in water, whereas cyclopropyl-substituted analogues (H₄cppZol) are less soluble due to hydrophobic substituents .

- Thermal Stability : Bis-imidazole derivatives decompose above 150°C, whereas zoledronate disodium tetrahydrate remains stable up to 300°C .

- Crystal Packing : Zoledronate forms extensive O–H⋯O/N hydrogen bonds in its crystal lattice, critical for stability . ATP sodium salt exhibits disordered solvent molecules in its structure, reducing crystallinity .

Activité Biologique

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate tetrahydrate, commonly referred to as zoledronic acid, is a bisphosphonate compound widely recognized for its potent biological activity, particularly in the context of bone metabolism. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- CAS Number: 165800-07-7

- Molecular Formula: CHNNaOP

- Molecular Weight: 388.11 g/mol

- IUPAC Name: Disodium; hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate; tetrahydrate

Structural Features:

The compound features an imidazole ring and two phosphonate groups, which confer a high affinity for bone mineral, making it effective in inhibiting bone resorption.

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate exerts its biological effects primarily through the inhibition of osteoclast-mediated bone resorption. This is achieved via several mechanisms:

- Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): The compound inhibits FPPS, a key enzyme in the mevalonate pathway, which is crucial for osteoclast function and survival.

- Induction of Osteoclast Apoptosis: Zoledronic acid promotes apoptosis in osteoclasts, reducing their numbers and activity.

- Alteration of Bone Microenvironment: It modifies the local bone microenvironment, impacting the signaling pathways that regulate bone remodeling.

Therapeutic Applications

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is utilized in various clinical settings:

| Therapeutic Use | Indication |

|---|---|

| Osteoporosis | Prevention and treatment of osteoporosis in postmenopausal women and men. |

| Hypercalcemia | Treatment of hypercalcemia associated with malignancy. |

| Bone Metastases | Management of bone metastases from solid tumors. |

| Paget's Disease | Treatment of Paget's disease of bone. |

| Multiple Myeloma | Used as part of the management strategy for patients with multiple myeloma. |

Research Findings and Case Studies

Recent studies have highlighted the efficacy and safety profile of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate:

- Efficacy in Osteoporosis:

- Impact on Cancer Patients:

- Long-term Safety Profile:

Q & A

Q. Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence purity?

Methodology :

- The compound can be synthesized via reaction of 1H-imidazole-1-acetic acid hydrochloride with phosphorus trichloride in aqueous conditions, followed by hydrolysis and crystallization using an anti-solvent (e.g., ethanol) .

- Alternative methods involve nucleophilic substitution between imidazole derivatives and phosphonate precursors under controlled pH (e.g., NaOH in DMSO at 80°C) .

Key Considerations : - Excess phosphorus trichloride must be removed to avoid side reactions .

- Solvent choice (e.g., ethanol/water mixtures) impacts crystallization efficiency and hydrate formation .

Q. Basic: How is the crystal structure determined, and what software is recommended for refinement?

Methodology :

- Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard .

- Refinement via SHELX (e.g., SHELXL for small-molecule refinement) is preferred due to its robustness in handling hydrogen bonding and disorder .

Data Interpretation : - Lattice parameters (e.g., Å, for the triclinic system) and hydrogen-bonding networks (e.g., O–H⋯O/N interactions) are critical .

Q. Advanced: What challenges arise in resolving hydrogen-bonding networks and solvent disorder in crystallography?

Methodology :

- Solvent molecules (e.g., ethanol/water) often exhibit positional disorder, requiring partial occupancy refinement (e.g., 0.510 for ethanol in ).

- Hydrogen atoms are geometrically placed (O–H = 0.84 Å, N–H = 0.92 Å) and refined with riding models .

Pitfalls : - Unresolved O–H positions in disordered regions may lead to incomplete hydrogen-bond mapping .

Q. Advanced: How do spectroscopic techniques (FTIR, NMR) validate structural features?

Methodology :

- FTIR : Peaks at 950–1150 cm⁻¹ confirm P–O and P=O vibrations; imidazole C–N stretches appear at 1600–1650 cm⁻¹ .

- ¹H/¹³C NMR : Imidazole protons resonate at δ 7.2–7.8 ppm; phosphonate groups deshield adjacent carbons (δ 60–70 ppm) .

Cross-Validation : - Compare with methylated analogs (e.g., 2-methylimidazole derivatives) to distinguish substituent effects .

Q. Advanced: What thermal stability trends are observed via TGA/DSC, and how do hydration states affect decomposition?

Methodology :

- TGA : Initial mass loss (25–150°C) corresponds to tetrahydrate dehydration (~8% mass loss); decomposition above 250°C involves phosphonate breakdown .

- DSC : Endothermic peaks at 79°C correlate with hydrate dissolution .

Implications : - Hydrate stability is crucial for storage; anhydrous forms may degrade faster .

Q. Advanced: How does the hydrogen-bonding network influence supramolecular assembly?

Findings :

- The compound forms 3D networks via O–H⋯O (2.6–2.8 Å), N–H⋯O (2.9 Å), and O–H⋯N (3.1 Å) interactions, stabilizing the lattice .

- Dicyclohexylammonium counterions participate in bifurcated hydrogen bonds, enhancing packing efficiency .

Q. Advanced: Can this compound form coordination polymers with transition metals?

Methodology :

- Yes. Co(II) and Ni(II) coordination polymers are synthesized using analogous ligands (e.g., H₄cppZol) under acidic conditions, forming 1D chains via P=O→Metal bonds .

Applications : - Potential use in catalysis or materials science due to tunable metal-phosphonate interactions .

Q. Advanced: How do methyl substituents on imidazole alter physicochemical properties compared to the parent compound?

Comparative Study :

- Methyl groups increase thermal stability (e.g., decomposition onset +20°C) and reduce solubility in polar solvents .

- XRD reveals larger interplanar spacing () in methylated analogs, affecting crystallinity .

Q. Advanced: What computational approaches model phosphonate-imidazole interactions?

Methodology :

- Density Functional Theory (DFT) calculates bond angles/distances (e.g., P–O = 1.54 Å) and hydrogen-bond energies .

- SHELXD is used for phase problem resolution in crystallography .

Q. Basic: What protocols ensure safe handling and long-term storage?

Guidelines :

Propriétés

Numéro CAS |

165800-07-7 |

|---|---|

Formule moléculaire |

C5H16N2Na2O11P2 |

Poids moléculaire |

388.11 g/mol |

Nom IUPAC |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |

InChI |

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |

Clé InChI |

IEJZOPBVBXAOBH-UHFFFAOYSA-L |

SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

SMILES canonique |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |

Synonymes |

Zoledronate Disodium, CGP-42446A |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.